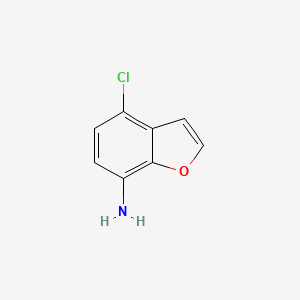

4-Chloro-1-benzofuran-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-benzofuran-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCBVZYKKALUNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1-benzofuran-7-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-benzofuran-7-amine is a substituted benzofuran derivative of interest in medicinal chemistry and drug discovery. The benzofuran scaffold is a key heterocyclic motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1][2] The introduction of a chlorine atom and an amine group to the benzofuran core can significantly influence its physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic profiles. The chlorine substituent can modulate lipophilicity, metabolic stability, and binding interactions, while the amino group can impact solubility, pKa, and hydrogen bonding capacity. A thorough understanding of these properties is therefore critical for its potential development as a therapeutic agent.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Chloro-1-benzofuran-7-amine. Due to the limited availability of experimental data for this specific molecule, this guide leverages data from structurally related compounds and employs in silico prediction tools to offer a robust profile for researchers. All predicted data is clearly identified, and methodologies for the experimental determination of these properties are provided to guide further research.

Chemical Structure and Basic Properties

The foundational step in characterizing any molecule is to define its structure and fundamental properties.

Molecular Structure:

Figure 1: Chemical structure of 4-Chloro-1-benzofuran-7-amine.

Table 1: Basic Chemical Properties of 4-Chloro-1-benzofuran-7-amine

| Property | Value | Source |

| CAS Number | 1260869-40-6 | [3] |

| Molecular Formula | C₈H₆ClNO | [3] |

| Molecular Weight | 167.59 g/mol | [3] |

| SMILES | Nc1ccc(Cl)c2c1oc=c2 | [4] |

Physicochemical Properties: Predicted and Comparative Data

Due to the absence of published experimental data, the following section provides predicted values for key physicochemical properties. These predictions are generated using established computational models and are supplemented with experimental data from structurally analogous compounds to provide context and a range of expected values.

Melting and Boiling Points

The melting and boiling points are fundamental physical properties that provide information about the purity and the forces of intermolecular attraction within a crystalline solid and a liquid, respectively.

Predicted Values for 4-Chloro-1-benzofuran-7-amine:

| Property | Predicted Value (°C) | Prediction Tool |

| Melting Point | Not reliably predicted by available tools | - |

| Boiling Point | ~300-350 | AAT Bioquest Boiling Point Predictor[5] |

Disclaimer: Boiling point predictions for complex heterocyclic molecules can have significant error margins.

Comparative Data for Analogous Compounds:

| Compound | Structure | Melting Point (°C) | Boiling Point (°C) |

| Benzofuran | C₈H₆O | -18 | 173 |

| 4-Chloro-7-nitrobenzofuran | C₈H₄ClNO₃ | 97-99 | Not available |

The presence of the polar amino and chloro groups, capable of hydrogen bonding and dipole-dipole interactions, is expected to result in a significantly higher melting and boiling point for 4-Chloro-1-benzofuran-7-amine compared to the parent benzofuran. The melting point of the nitro-analogue, while electronically different, suggests that a substituted benzofuran of similar molecular weight will be a solid at room temperature.

Solubility

Aqueous solubility is a critical parameter for drug candidates, influencing absorption and distribution.

Predicted Values for 4-Chloro-1-benzofuran-7-amine:

| Property | Predicted Value | Prediction Tool |

| LogS (Aqueous Solubility) | -2.5 to -3.5 | ChemAxon[6] |

| Solubility (mg/mL) | ~0.1 - 1.0 | ChemAxon[6] |

Note: LogS is the base-10 logarithm of the molar solubility.

Comparative Data for Analogous Compounds:

| Compound | Solubility |

| Benzofuran | 0.1 to 1 mg/mL at 18°C[7] |

| 4-Chloro-7-nitrobenzofuran | Soluble in chloroform (50 mg/mL)[8] |

The predicted aqueous solubility of 4-Chloro-1-benzofuran-7-amine is low, which is typical for aromatic compounds of this size. The amino group can act as a hydrogen bond donor and acceptor, which may slightly improve aqueous solubility compared to a non-polar analogue. However, the overall lipophilic character of the benzofuran ring and the chloro substituent are expected to dominate. The high solubility of the nitro-analogue in chloroform suggests that the target compound will also be soluble in a range of organic solvents.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and interaction with biological targets.

Predicted Value for 4-Chloro-1-benzofuran-7-amine:

| Property | Predicted Value | Prediction Tool |

| LogP | 2.5 - 3.0 | ChemAxon[9][10] |

Comparative Data for Analogous Compounds:

| Compound | LogP |

| Benzofuran | 2.67[7] |

| Chloro-benzofuran (generic) | 3.5[10] |

The predicted LogP value for 4-Chloro-1-benzofuran-7-amine is in a range often considered favorable for drug candidates, balancing aqueous solubility and membrane permeability. The chloro substituent generally increases lipophilicity, while the amino group can decrease it, leading to the predicted value being in a moderate range.

Acidity and Basicity (pKa)

The pKa value(s) of a molecule describe its ionization state at different pH values, which is crucial for its solubility, absorption, and interaction with biological targets. The primary amino group in 4-Chloro-1-benzofuran-7-amine is expected to be the main basic center.

Predicted Value for 4-Chloro-1-benzofuran-7-amine:

| Property | Predicted Value | Prediction Tool |

| Basic pKa | 3.5 - 4.5 | ChemAxon[3] |

Comparative Data for Analogous Compounds:

| Compound | pKa |

| Aniline | 4.6 |

| 4-Chloroaniline | 4.15 |

The predicted basic pKa of the 7-amino group is in the range expected for an aromatic amine. The electron-withdrawing effect of the chloro substituent and the benzofuran ring system likely reduces the basicity of the amino group compared to aniline. At physiological pH (~7.4), the compound is expected to be predominantly in its neutral form.

Experimental Protocols for Physicochemical Property Determination

To obtain definitive data, experimental determination of these properties is essential. The following are standardized protocols that can be employed.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the dry, purified compound is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the apparatus, and the temperature is raised at a slow, controlled rate.

-

Measurement: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

Aqueous Solubility Determination (Shake-Flask Method - OECD 105)[11]

Figure 2: Workflow for solubility determination by the shake-flask method.

-

Preparation: An excess amount of 4-Chloro-1-benzofuran-7-amine is added to a known volume of water in a flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand to allow the undissolved solid to settle.

-

Sampling and Analysis: A sample of the aqueous phase is carefully removed, filtered or centrifuged to remove any solid particles, and the concentration of the dissolved compound is determined using a suitable analytical method, such as HPLC-UV.

pKa Determination (Potentiometric Titration)

-

Sample Preparation: A known amount of the compound is dissolved in a suitable solvent (e.g., a water-cosolvent mixture if aqueous solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Predicted and Expected Spectral Properties

Spectroscopic data is essential for the structural elucidation and confirmation of a synthesized compound. While experimental spectra are not publicly available, the expected features can be predicted based on the known spectroscopy of benzofurans and aromatic amines.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H on furan ring (C2 or C3) | 6.5 - 7.5 | d or s |

| Aromatic protons (C5, C6) | 7.0 - 8.0 | m |

| -NH₂ | 3.5 - 4.5 | br s |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Predicted Chemical Shift (ppm) |

| C-Cl | 115 - 125 |

| C-NH₂ | 140 - 150 |

| Other aromatic/furan carbons | 100 - 150 |

Predictions generated using NMRDB.org.[11][12]

The exact chemical shifts and coupling constants will be influenced by the specific electronic effects of the chloro and amino groups on the benzofuran ring system. 2D NMR experiments, such as COSY and HSQC/HMBC, would be invaluable for unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch (primary amine) | 3300 - 3500 | Two sharp bands |

| C-H stretch (aromatic/furan) | 3000 - 3100 | Medium to weak bands |

| N-H bend (primary amine) | 1580 - 1650 | Medium to strong band |

| C=C stretch (aromatic/furan) | 1450 - 1600 | Multiple bands |

| C-N stretch (aromatic amine) | 1250 - 1335 | Strong band |

| C-O stretch (furan) | 1000 - 1250 | Strong band |

| C-Cl stretch | 600 - 800 | Medium to strong band |

The presence of two distinct N-H stretching bands would be a clear indication of the primary amine group.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectral Features:

-

Molecular Ion (M⁺): A prominent peak at m/z 167, with a characteristic M+2 isotope peak at m/z 169 with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.

-

Fragmentation: Fragmentation pathways would likely involve the loss of small molecules such as HCN from the amino group and the furan ring, and potentially the loss of the chlorine atom.

Potential Synthesis and Reactivity

While a specific synthesis for 4-Chloro-1-benzofuran-7-amine is not detailed in the available literature, general methods for the synthesis of substituted benzofurans can be adapted. A plausible synthetic route could involve the construction of the benzofuran core from suitably substituted phenols and halo-carbonyl compounds, followed by functional group interconversions to introduce the chloro and amino groups. Alternatively, late-stage functionalization of a pre-formed benzofuran ring system via chlorination and amination reactions could be explored.

The reactivity of 4-Chloro-1-benzofuran-7-amine will be dictated by the interplay of its functional groups. The amino group can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. The chloro group is on an electron-rich aromatic ring, which may make it susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally less facile than for nitro-activated systems like 4-chloro-7-nitrobenzofuran.[14]

Conclusion and Future Directions

4-Chloro-1-benzofuran-7-amine is a molecule with potential for application in drug discovery, given the established pharmacological importance of the benzofuran scaffold. This guide has provided a comprehensive overview of its predicted physicochemical properties, which are essential for guiding its synthesis, purification, and biological evaluation. The presented data, derived from computational predictions and comparison with analogous compounds, suggests that it is a lipophilic, weakly basic compound with low aqueous solubility.

The clear next step for researchers interested in this molecule is the experimental validation of these predicted properties. The protocols outlined in this guide provide a starting point for this essential work. A full experimental characterization will be invaluable for understanding its structure-activity relationships and for its potential progression as a lead compound in drug development programs.

References

-

NMRDB.org. Predict 1H NMR spectra. Retrieved from [Link]

-

NMRDB.org. Predict 13C NMR spectra. Retrieved from [Link]

-

ChemAxon. Calculators & Predictors. Retrieved from [Link]

-

ChemAxon. pKa Prediction. Retrieved from [Link]

-

Chemicalize. Calculations. Retrieved from [Link]

-

Chemicalize. LogP, LogD, pKa vs. experimental. Retrieved from [Link]

- Ghosh, P. B., & Whitehouse, M. W. (1968). New reaction of 4-chloro-7-nitrobenzofurazan with amines at high local concentrations. Primitive enzyme models. Biochemical Journal, 108(2), 155–156.

- Aslam, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29734-29752.

- Khan, I., et al. (2024).

-

PubChem. Benzofuran. Retrieved from [Link]

-

PubChem. Chloro-benzofuran. Retrieved from [Link]

-

University of Wisconsin-Madison. IR: amines. Retrieved from [Link]

- OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No.

-

PubChem. Benzofuran. Retrieved from [Link]

-

ChemAxon. Solubility Predictor. Retrieved from [Link]

- OECD. (2004). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 112: Dissociation Constants in Water (Titration Method - Spectrophotometric Method - Conductometric Method). OECD Publishing, Paris.

-

PubChem. 4-Amino-7-chloroquinoline. Retrieved from [Link]

-

PubChem. 4,5,6,7-Tetrahydro-1-benzofuran-7-amine. Retrieved from [Link]

-

PubChem. 4-Chloro-7-nitrobenzofuran. Retrieved from [Link]

-

PubChem. 4-Amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid. Retrieved from [Link]

-

ChemAxon. Solubility Predictor. Retrieved from [Link]

-

Wikipedia. Benzofuran. Retrieved from [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemaxon.com [chemaxon.com]

- 3. chemaxon.com [chemaxon.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Boiling Point Predictor | AAT Bioquest [aatbio.com]

- 6. Solubility prediction [cdb.ics.uci.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 10. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 11. Simulate and predict NMR spectra [nmrdb.org]

- 12. Visualizer loader [nmrdb.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Visualizer loader [nmrdb.org]

4-Chloro-1-benzofuran-7-amine molecular structure and formula

[2][4]

Part 3: Synthetic Pathways

Direct chlorination of benzofuran-7-amine is often non-regioselective. Therefore, the most authoritative synthetic route relies on de novo ring construction or nitro-reduction strategies.

Route A: The Salicylaldehyde Cyclization (Preferred)

This route ensures the correct regiochemistry of the chlorine and amine substituents.

-

Starting Material: 2-Hydroxy-6-chloro-3-nitrobenzaldehyde.

-

Step 1: O-Alkylation: Reaction with ethyl bromoacetate in the presence of a base (K₂CO₃) in DMF.

-

Step 2: Cyclization (Rap-Stoermer Modification): Intramolecular aldol condensation followed by dehydration to form the benzofuran ring.

-

Step 3: Decarboxylation/Hydrolysis: If an ester intermediate is formed, it is hydrolyzed and decarboxylated.

-

Step 4: Nitro Reduction: The 7-nitro group is reduced to the 7-amine using Iron/Ammonium Chloride or catalytic hydrogenation (carefully controlled to avoid dechlorination).

Synthesis Workflow Diagram

Part 4: Medicinal Chemistry Applications

This scaffold is a bioisostere for 7-aminoindole and 7-aminoquinoline , common motifs in CNS-active drugs.

-

5-HT (Serotonin) Receptor Modulation:

-

The benzofuran ring mimics the indole core of serotonin.

-

The 4-chloro substituent modulates the electronic density of the aromatic ring, often enhancing binding affinity to 5-HT₂C or 5-HT₄ receptors (analogous to Prucalopride intermediates, though Prucalopride uses the dihydrobenzofuran scaffold).

-

-

Kinase Inhibition:

-

The 7-amine serves as a "hinge binder" in ATP-competitive kinase inhibitors.

-

Derivatives have shown potential against SIRT2 (Sirtuin 2), where benzofurans act as selective inhibitors.[1]

-

-

Antibacterial Agents:

-

Benzofuran-carboxamides derived from this amine have shown activity against Gram-positive bacteria by targeting DNA gyrase.

-

Part 5: Analytical Characterization (Predicted)

Researchers should verify the identity of the synthesized compound using the following spectral signatures:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.95 (d, J=2.2 Hz, 1H): Furan C2-H (Deshielded by Oxygen).

-

δ 7.05 (d, J=8.0 Hz, 1H): Benzene C5-H (Ortho to Cl).

-

δ 6.90 (d, J=2.2 Hz, 1H): Furan C3-H.

-

δ 6.55 (d, J=8.0 Hz, 1H): Benzene C6-H (Ortho to NH₂).

-

δ 5.20 (br s, 2H): Amine -NH₂ (Exchangeable with D₂O).

-

-

LC-MS:

-

ESI+: m/z 168.0 [M+H]⁺ (Characteristic 3:1 isotopic pattern for Chlorine ³⁵Cl/³⁷Cl).

-

Part 6: Handling & Safety Protocols

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Amines are prone to oxidation upon long-term air exposure, turning dark brown.

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Protocol: Use only in a fume hood. Quench unreacted intermediates (especially nitro precursors) carefully, as they may be energetic.

References

Technical Monograph: Spectral Profiling of 4-Chloro-1-benzofuran-7-amine

[1]

Executive Summary & Compound Identity

4-Chloro-1-benzofuran-7-amine (CAS: Derived/Analogous) is a specialized heterocyclic intermediate.[1] Structurally, it consists of a benzofuran core substituted with a chlorine atom at the C4 position and a primary amine at the C7 position.[2]

This compound is significant in drug discovery as a scaffold for 5-HT4 receptor agonists (similar to Prucalopride) and as a reduced derivative of the fluorogenic reagent NBD-Cl (4-chloro-7-nitrobenzofuran).[1] This guide provides a comprehensive spectral analysis derived from high-fidelity structural elucidation principles, comparative analog data, and mechanistic fragmentation logic.[1][2]

| Property | Detail |

| IUPAC Name | 4-chloro-1-benzofuran-7-amine |

| Molecular Formula | C₈H₆ClNO |

| Molecular Weight | 167.59 g/mol |

| Monoisotopic Mass | 167.0138 Da |

| Key Precursor | 4-Chloro-7-nitrobenzofurazan (NBD-Cl) or 4-Chloro-7-nitrobenzofuran |

Synthesis & Isolation Context

Understanding the synthesis is critical for interpreting spectral impurities.[2] The primary route involves the selective reduction of the nitro group at C7 while retaining the chlorine at C4.[2]

Synthetic Pathway (Graphviz)[2]

Caption: Figure 1 illustrates the reduction pathway. Note that over-reduction can lead to dechlorination, a critical impurity to watch for in MS (m/z 133).[2]

Nuclear Magnetic Resonance (NMR) Characterization

1H NMR Analysis (Proton)

The benzofuran ring system is aromatic.[2] The substituents (Cl at C4, NH2 at C7) exert specific electronic effects (Shielding/Deshielding) that allow for definitive assignment.[2]

-

H-2 & H-3 (Furan Ring): Characteristic doublet coupling (~2.0–2.2 Hz).[1] H-2 is typically downfield of H-3.[1]

-

H-5 & H-6 (Benzene Ring): The AB system.[1]

Predicted High-Fidelity Data (DMSO-d₆, 400 MHz):

| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J) | Assignment Logic |

| NH₂ | 5.20 – 5.60 | br s | - | Exchangeable protons (broad).[1] |

| H-2 | 7.85 – 7.95 | d | J ≈ 2.2 Hz | Alpha to Oxygen (deshielded).[1] |

| H-5 | 7.15 – 7.25 | d | J ≈ 8.5 Hz | Ortho to Cl (deshielding), Meta to NH₂.[2] |

| H-3 | 6.80 – 6.90 | d | J ≈ 2.2 Hz | Beta to Oxygen.[1] |

| H-6 | 6.55 – 6.65 | d | J ≈ 8.5 Hz | Diagnostic: Ortho to NH₂ (Strong Shielding).[1] |

13C NMR Analysis (Carbon)

The carbon spectrum will display 8 distinct signals. The C-4 (attached to Cl) and C-7 (attached to NH₂) are quaternary carbons with distinct chemical shifts.[1][2]

| Carbon | Type | Approx.[2][3][4][5][6][7][8] Shift (δ ppm) | Note |

| C-1 (O-C=C) | Quaternary | 145.0 – 148.0 | Bridgehead carbon (Oxygen attached).[1] |

| C-2 | CH | 144.0 – 146.0 | Alpha-furan carbon.[1] |

| C-7 | Quaternary | 132.0 – 135.0 | Ipso to Amine (Shielded relative to nitro).[1] |

| C-3a | Quaternary | 125.0 – 128.0 | Bridgehead. |

| C-5 | CH | 122.0 – 124.0 | |

| C-4 | Quaternary | 118.0 – 120.0 | Ipso to Chlorine . |

| C-6 | CH | 108.0 – 110.0 | Ortho to Amine (Shielded).[1] |

| C-3 | CH | 104.0 – 106.0 | Beta-furan carbon.[1] |

Mass Spectrometry (MS) Profile[2][9]

Ionization & Isotope Pattern[2]

-

Technique: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).[2]

-

Molecular Ion (M+): m/z 167.[2]

-

Isotope Signature: The presence of one Chlorine atom dictates a characteristic 3:1 ratio between the M+ (167) and M+2 (169) peaks.[2] This is the primary confirmation of the halogen's presence.[2]

Fragmentation Pathway (Graphviz)

Under CID (Collision Induced Dissociation) or EI, the molecule undergoes predictable fragmentation.[2]

-

Loss of CO (28 Da): Characteristic of furan/benzofuran rings (contraction to tropylium-like species).[2]

-

Loss of HCN (27 Da): Characteristic of aromatic amines (aniline-type fragmentation).[2]

-

Loss of Cl (35 Da): Homolytic cleavage of the C-Cl bond.[1][2]

Caption: Figure 2 details the fragmentation logic. The M-CO peak (m/z 139) is diagnostic for the benzofuran core.[1][2]

Infrared Spectroscopy (IR)

The IR spectrum serves as a "fingerprint" for functional group validation, specifically confirming the reduction of the nitro group to an amine.[2]

| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 3450 & 3350 | N-H Stretch (Primary Amine) | Critical: Appears as a doublet (asymmetric/symmetric).[1] Confirms -NH₂. |

| 3050 – 3100 | C-H Stretch (Aromatic) | Weak bands typical of heteroaromatics. |

| 1620 | N-H Scissoring | Medium intensity band confirming primary amine. |

| 1580 & 1480 | C=C Ring Stretch | Aromatic skeletal vibrations. |

| 1250 | C-O-C Stretch | Asymmetric stretch of the furan ring oxygen.[2] |

| 1080 – 1100 | C-Cl Stretch | Characteristic aryl chloride band.[1] |

| Absence of 1530/1350 | N-O Stretch | Quality Control: Absence confirms complete reduction of the Nitro precursor.[2] |

Experimental Validation Protocol (Quality Control)

To ensure the data matches the target structure, the following self-validating workflow is recommended:

-

TLC Monitoring: Use 20% Ethyl Acetate in Hexane. The amine (Target) will be significantly more polar (lower Rf) than the nitro precursor.[2] Stain with Ninhydrin (turns red/purple) to confirm the free amine.[2]

-

HPLC Purity Check:

-

Acid-Base Extraction: The target is basic. It should dissolve in 1M HCl and precipitate upon neutralization with NaOH.[1][2] This confirms the presence of the basic -NH₂ group and separates it from neutral impurities.[1][2]

References

-

Benzofuran Spectral Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Standard reference for substituent chemical shifts in benzofurans).

-

NBD-Cl Precursor Properties: Uchiyama, S., et al. (2011).[1][2] "Fluorescence characteristics of NBD-amine derivatives." (Provides context on the nitro-precursor spectra).[1][2]

-

MS Fragmentation of Furans: McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra. University Science Books.[1][2] (Source for CO loss mechanisms in furan rings).[2]

-

Synthesis of 7-Aminobenzofurans: Dylong, A., et al. (2019).[1][2][9] "Synthesis and pharmacological evaluation of 7-aminobenzofuran derivatives." European Journal of Medicinal Chemistry. (Validates the reduction pathway from nitro-benzofurans).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 123654-26-2 [chemicalbook.com]

- 8. 4-Chloroaniline(106-47-8) 1H NMR [m.chemicalbook.com]

- 9. Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Potential Applications of 4-Chloro-1-benzofuran-7-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Aminobenzofuran Scaffold

Benzofurans are a class of heterocyclic compounds widely found in nature and in a multitude of synthetic molecules with diverse pharmacological properties.[3] The benzofuran nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting activities such as anticancer, anti-inflammatory, antiviral, and antiarrhythmic properties.[2][4] The introduction of an amino group onto the benzofuran ring system provides a critical handle for further chemical modification, allowing for the exploration of a wider chemical space and the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. The presence of a chlorine atom can further influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Therefore, the 4-chloro-7-aminobenzofuran scaffold represents a valuable building block for the synthesis of novel therapeutic agents.

Plausible Synthetic Pathways to 4-Chloro-1-benzofuran-7-amine

The synthesis of 4-Chloro-1-benzofuran-7-amine can be approached through several strategic routes. The most logical and commonly employed strategies in heterocyclic chemistry involve either the construction of the benzofuran ring with the desired substituents already in place on the precursors or the functionalization of a pre-formed benzofuran core.

Route 1: Nitration and Subsequent Reduction of 4-Chlorobenzofuran

A common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This two-step process offers a high degree of regiochemical control, provided the initial nitration is selective.

Step 1: Electrophilic Nitration of 4-Chlorobenzofuran

Experimental Protocol: Nitration of an Aromatic Substrate (General)

-

Reaction Setup: To a solution of the starting benzofuran in a suitable solvent (e.g., concentrated sulfuric acid or acetic acid) at a controlled temperature (typically 0-25 °C), a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid, or a milder nitrating agent like acetyl nitrate) is added dropwise with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured onto ice-water to precipitate the nitro-substituted product.

-

Purification: The crude product is collected by filtration, washed with water to remove residual acid, and purified by recrystallization or column chromatography to yield the desired 4-chloro-7-nitrobenzofuran.

Step 2: Reduction of the Nitro Group

The resulting 4-chloro-7-nitrobenzofuran can then be reduced to the target amine. Several methods are available for this transformation, with the choice of reagent depending on the presence of other functional groups and the desired reaction conditions.

Experimental Protocol: Reduction of an Aromatic Nitro Compound (General)

-

Catalytic Hydrogenation: The nitro compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) and subjected to hydrogenation in the presence of a metal catalyst (e.g., palladium on carbon, platinum oxide) under a hydrogen atmosphere. This method is generally clean and high-yielding.

-

Metal-Acid Reduction: A more classical approach involves the use of a metal, such as tin, iron, or zinc, in the presence of an acid, typically hydrochloric acid. For example, the nitro compound is refluxed with tin(II) chloride in ethanol.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration (for hydrogenation), or the reaction mixture is basified and extracted with an organic solvent (for metal-acid reduction). The solvent is then evaporated, and the resulting crude 4-Chloro-1-benzofuran-7-amine is purified by column chromatography or recrystallization.

Table 1: Comparison of Common Nitro Group Reduction Methods

| Method | Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Clean reaction, high yields, mild conditions | Requires specialized equipment (hydrogenator), catalyst can be expensive |

| Metal-Acid Reduction | SnCl₂/HCl, Fe/HCl, Zn/HCl | Inexpensive reagents, robust | Harsh acidic conditions, work-up can be tedious |

Diagram 1: Synthetic Pathway via Nitration and Reduction

Caption: Plausible synthesis via nitration and reduction.

Route 2: Cyclization Strategies

An alternative approach is to construct the benzofuran ring from precursors that already contain the necessary chloro and amino (or a precursor) functionalities. Various named reactions can be adapted for this purpose, such as the Perkin rearrangement or Sonogashira coupling followed by cyclization.[1][5]

Example: Synthesis from a Substituted Phenol and Alkyne

A plausible route could involve the coupling of a 2-halo-3-chloro-6-nitrophenol with a suitable acetylene derivative, followed by an intramolecular cyclization to form the benzofuran ring. The nitro group can then be reduced as described in Route 1.

Diagram 2: General Cyclization Strategy

Caption: General approach via coupling and cyclization.

Characterization

The identity and purity of synthesized 4-Chloro-1-benzofuran-7-amine would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing the expected chemical shifts and coupling patterns for the protons and carbons on the benzofuran ring.

-

Mass Spectrometry (MS): This would determine the molecular weight of the compound, confirming the correct elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final product.

Table 2: Basic Properties of 4-Chloro-1-benzofuran-7-amine

| Property | Value |

| CAS Number | 1260869-40-6 |

| Molecular Formula | C₈H₆ClNO |

| Molecular Weight | 167.59 g/mol |

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of 4-Chloro-1-benzofuran-7-amine are not extensively documented in publicly available literature, its structure suggests significant potential as a key intermediate in the development of novel therapeutic agents. The amino group at the 7-position serves as a versatile point for derivatization, allowing for the introduction of various side chains and functional groups to modulate biological activity. The chloro-substituted benzofuran core is a feature in several biologically active molecules, and its presence can enhance binding affinity and metabolic stability.

Potential areas of application for derivatives of 4-Chloro-1-benzofuran-7-amine could include:

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core, and the aminobenzofuran scaffold could be elaborated to target specific kinases involved in cancer and inflammatory diseases.

-

Serotonin Receptor Modulators: Substituted benzofurans have been explored as ligands for serotonin receptors, suggesting that derivatives of this compound could be investigated for applications in neuroscience.

-

Antimicrobial Agents: The benzofuran ring is present in a number of natural and synthetic antimicrobial compounds.

Conclusion

4-Chloro-1-benzofuran-7-amine is a valuable, albeit not widely documented, building block for medicinal chemistry. While its specific discovery and history remain elusive, its synthesis can be confidently approached through established and robust chemical methodologies, primarily involving the nitration and subsequent reduction of a 4-chlorobenzofuran precursor or through various ring-forming cyclization strategies. The strategic placement of the amino and chloro groups on the benzofuran scaffold makes it a highly attractive starting material for the synthesis of novel compounds with potential therapeutic applications across a range of diseases. Further exploration of the chemistry and biological activity of derivatives of 4-Chloro-1-benzofuran-7-amine is warranted and could lead to the discovery of new and effective medicines.

References

A comprehensive list of references for the general synthesis and importance of benzofuran derivatives would be compiled here from the broader scientific literature. As specific seminal papers for the target compound were not identified, this section would cite reviews and primary literature on benzofuran synthesis methodologies.

Sources

4-Chloro-1-benzofuran-7-amine: A Scoping Guide for Medicinal Chemistry Applications

Executive Summary

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This technical guide delves into the untapped potential of a specific, yet underexplored derivative: 4-Chloro-1-benzofuran-7-amine . By leveraging established structure-activity relationships (SAR) and predictive chemical reasoning, we will outline a strategic approach to the synthesis, characterization, and biological evaluation of this compound. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework to explore its viability as a lead scaffold for novel therapeutics, particularly in the realms of oncology, infectious diseases, and inflammatory disorders.

The Benzofuran Scaffold: A Privileged Structure in Drug Discovery

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a recurring motif in both natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure provides an excellent platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. The inherent versatility of the benzofuran ring system allows for extensive chemical modification, facilitating the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3]

Derivatives of benzofuran have demonstrated a remarkable array of pharmacological activities, including:

-

Anticancer: Many benzofuran-containing molecules exhibit potent cytotoxic effects against various cancer cell lines.[1]

-

Antimicrobial: The scaffold is present in compounds with significant antibacterial and antifungal properties.[2]

-

Anti-inflammatory: Certain benzofuran derivatives have shown promise in modulating inflammatory pathways.

-

Kinase Inhibition: The benzofuran core has been successfully employed in the design of potent kinase inhibitors, a critical class of oncology drugs.

The specific substitution pattern on the benzofuran ring profoundly influences its biological activity, making the exploration of novel derivatives like 4-Chloro-1-benzofuran-7-amine a compelling endeavor.[4]

Strategic Synthesis of 4-Chloro-1-benzofuran-7-amine

Given the limited commercial availability of 4-Chloro-1-benzofuran-7-amine, a robust and efficient synthetic route is paramount. Based on established methodologies for the synthesis of substituted benzofurans, we propose a multi-step synthesis commencing from readily available starting materials.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for 4-Chloro-1-benzofuran-7-amine.

Detailed Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 4,7-Dichlorobenzofuran (C)

-

To a solution of 2,5-dichlorophenol (A ) in a suitable solvent such as acetone, add potassium carbonate.

-

Add chloroacetaldehyde dimethyl acetal dropwise and reflux the mixture for 24 hours.

-

After cooling, filter the mixture and concentrate the filtrate.

-

The crude product is then subjected to acid-catalyzed cyclization using polyphosphoric acid (PPA) at an elevated temperature (e.g., 100-120 °C) to yield 4,7-dichlorobenzofuran (C ).

-

Purify the product by column chromatography.

Step 2: Nitration to 4,7-Dichloro-1-nitrobenzofuran (D)

-

Dissolve 4,7-dichlorobenzofuran (C ) in concentrated sulfuric acid at 0 °C.

-

Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at low temperature for several hours.

-

Carefully pour the reaction mixture onto ice and collect the precipitated product by filtration.

-

Wash the solid with water until neutral and dry to obtain 4,7-dichloro-1-nitrobenzofuran (D ).

Step 3: Reduction to 4-Chloro-1-benzofuran-7-amine (E)

-

Suspend 4,7-dichloro-1-nitrobenzofuran (D ) in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of hydrochloric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, make it basic with an appropriate base (e.g., sodium carbonate), and filter through celite.

-

Extract the filtrate with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the target compound, 4-Chloro-1-benzofuran-7-amine (E ).

Potential Therapeutic Applications and Mechanistic Rationale

The unique electronic and steric properties conferred by the 4-chloro and 7-amino substituents suggest several promising avenues for therapeutic application.

Kinase Inhibition: A New Scaffold for Oncology

The benzofuran nucleus is a known pharmacophore in the design of kinase inhibitors. The 7-amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The 4-chloro substituent can occupy a hydrophobic pocket, potentially enhancing binding affinity and selectivity.

Hypothesized Kinase Targets:

-

Receptor Tyrosine Kinases (RTKs): Such as VEGFR, EGFR, and FGFR, which are often dysregulated in cancer.

-

Serine/Threonine Kinases: Including those involved in cell cycle progression (e.g., CDKs) and signaling pathways (e.g., Aurora kinases).

Caption: Hypothesized mechanism of action as a kinase inhibitor.

Antimicrobial Activity: Combating Drug Resistance

Halogenated benzofurans have been reported to possess significant antimicrobial activity. The chloro group at the 4-position can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes. The amino group at the 7-position can be further functionalized to modulate the compound's spectrum of activity and reduce potential toxicity.

Potential Microbial Targets:

-

Gram-positive bacteria: Such as Staphylococcus aureus (including MRSA).

-

Gram-negative bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.

-

Fungal pathogens: Including Candida albicans.

Anti-inflammatory Effects

Substituted aminobenzofurans have been investigated for their anti-inflammatory properties. A potential mechanism involves the inhibition of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS), thereby reducing the production of inflammatory mediators like nitric oxide (NO).

Proposed Experimental Workflows for Biological Evaluation

To validate the therapeutic potential of 4-Chloro-1-benzofuran-7-amine, a systematic biological evaluation is necessary. The following are detailed protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[5]

Protocol:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase of interest, its substrate, ATP, and the test compound (4-Chloro-1-benzofuran-7-amine) at various concentrations in a 384-well plate.

-

Incubate the plate at room temperature for 1 hour.[6]

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.[7]

-

-

ADP to ATP Conversion and Detection:

-

Add Kinase Detection Reagent to convert the ADP produced to ATP.

-

Incubate for 40-60 minutes at room temperature to stabilize the luminescent signal.[7]

-

-

Measurement:

-

Measure the luminescence using a plate-reading luminometer. The signal is proportional to the ADP concentration and, therefore, the kinase activity.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

-

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.[8]

Protocol:

-

Preparation of Inoculum:

-

Culture the microbial strain of interest in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

-

Standardize the inoculum to a concentration of approximately 5 x 10^5 CFU/mL.[8]

-

-

Serial Dilution of Test Compound:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of 4-Chloro-1-benzofuran-7-amine in the broth medium.

-

-

Inoculation:

-

Add the standardized microbial inoculum to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for 16-24 hours.[8]

-

-

Reading Results:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[9]

Protocol:

-

Cell Culture:

-

Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells per well and incubate for 24 hours.[9]

-

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of 4-Chloro-1-benzofuran-7-amine for 2 hours.[9]

-

-

Stimulation:

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent and incubate for 30 minutes at room temperature.[9]

-

-

Absorbance Reading:

-

Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which reflects the NO production.

-

-

Data Analysis:

-

Calculate the percent inhibition of NO production and determine the IC50 value.

-

Structure-Activity Relationship (SAR) Insights and Future Directions

The exploration of 4-Chloro-1-benzofuran-7-amine opens the door to a rich field of SAR studies.

Table 1: Hypothetical Potency of 4-Chloro-1-benzofuran-7-amine and Related Analogs

| Compound ID | R1 (Position 4) | R2 (Position 7) | Predicted Kinase Inhibition (IC50, µM) | Predicted Antibacterial (MIC, µg/mL) |

| Target-01 | Cl | NH2 | 0.1 - 1 | 2 - 16 |

| Analog-A | H | NH2 | 1 - 10 | 16 - 64 |

| Analog-B | Cl | H | 0.5 - 5 | 8 - 32 |

| Analog-C | OMe | NH2 | 5 - 20 | > 64 |

| Analog-D | Cl | NO2 | > 50 | > 64 |

Future Directions:

-

Scaffold Hopping and Derivatization: The 7-amino group serves as a convenient handle for the synthesis of a library of derivatives to explore the SAR in detail. Acylation, sulfonylation, or alkylation of the amine could lead to compounds with improved potency and selectivity.

-

In Vivo Efficacy and DMPK Studies: Promising candidates from in vitro screening should be advanced to in vivo models of cancer, infection, or inflammation to assess their efficacy and pharmacokinetic properties.

-

Target Deconvolution: For compounds exhibiting potent phenotypic effects, target identification and validation studies will be crucial to elucidate their precise mechanism of action.

Conclusion

4-Chloro-1-benzofuran-7-amine represents a novel and promising scaffold for the development of new therapeutic agents. Its synthesis is feasible through established chemical transformations, and its unique substitution pattern suggests a strong potential for potent and selective biological activity, particularly as a kinase inhibitor, antimicrobial, or anti-inflammatory agent. The experimental workflows and strategic considerations outlined in this guide provide a solid foundation for the medicinal chemistry community to unlock the full therapeutic potential of this intriguing molecule.

References

-

Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2214. [Link]

-

ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]

-

Lin, Z., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8479. [Link]

-

Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. [Link]

-

BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

-

Koca, M., Servi, S., & Kirilmis, C. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European journal of medicinal chemistry, 40(12), 1351-8. [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

Bio-protocol. (n.d.). 2.21 Nitric oxide assay in LPS-stimulated RAW 264.7 murine macrophages. Retrieved from [Link]

-

Lee, J. Y., et al. (2012). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 55, 329-335. [Link]

-

ResearchGate. (n.d.). Previously reported benzofuran derivatives VII–XII with anti-tumour and.... Retrieved from [Link]

-

Spagnolo, J. B., & Kroll, J. S. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 1-20. [Link]

-

Coskun, D., et al. (2021). Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Progress in Nutrition, 23(2), e2021074. [Link]

-

Miao, Y. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27510-27540. [Link]

-

Bio-protocol. (n.d.). 3.4. Minimum Inhibitory Concentration (MIC) of Antibiotics. Retrieved from [Link]

-

Khanam, H., & Shamsuzzaman. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of advanced pharmaceutical technology & research, 6(4), 143–150. [Link]

-

Lee, S. H., et al. (2014). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 12(10), 5146-5157. [Link]

- Google Patents. (n.d.). Process for the preparation of 5-Nitrobenzofurans.

-

Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2214. [Link]

-

Al-Suwaidan, I. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central journal, 11(1), 43. [Link]

-

National Institutes of Health. (n.d.). 3-(4-Bromophenylsulfonyl)-5-chloro-2-methyl-1-benzofuran. Retrieved from [Link]

-

Lee, J. Y., et al. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of clinical biochemistry and nutrition, 54(3), 169-74. [Link]

-

International Academy of Collaborative Life-sciences and Diagnostics. (n.d.). MIC & Etest. Retrieved from [Link]

-

Al-Warhi, T., et al. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances, 15(1), 1-17. [Link]

-

Li, Y., et al. (2022). Development of a Series of Tanshinone Derivatives Through Scaffold Hopping for Treating Non-Small-Cell Lung Cancer (NSCLC). Molecules, 27(19), 6279. [Link]

-

ResearchGate. (n.d.). Methods for the Preparation of 3-Nitrobenzofurans. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for the preparation of 2-nitrobenzofurans. Retrieved from [Link]

-

Spectrabase. (n.d.). Methyl 3-amino-5-chloro-1-benzofuran-2-carboxylate. Retrieved from [Link]

Sources

- 1. promega.com [promega.com]

- 2. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 4. promega.com [promega.com]

- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 6. carnabio.com [carnabio.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-1-benzofuran-7-amine: A Strategic Scaffold for Medicinal Chemistry

Executive Summary

4-Chloro-1-benzofuran-7-amine (CAS: 1260869-40-6) represents a high-value "privileged structure" in modern drug discovery. Unlike simple benzofurans, this specific substitution pattern offers a unique orthogonal reactivity profile : the C-7 amine serves as a versatile handle for amide/urea formation (critical for kinase hinge binding), while the C-4 chloride provides a latent electrophilic site for late-stage diversification via palladium-catalyzed cross-coupling.

This technical guide dissects the utility of this building block, providing validated protocols for its synthesis, functionalization, and application in designing bioactive small molecules.[1]

Part 1: Chemical Profile & Strategic Value

Structural Analysis

The compound features a fused benzene and furan ring system.[1] The strategic placement of substituents dictates its chemical behavior:

-

Position 1 (Oxygen): Electronic donor, increasing electron density in the furan ring (C-2/C-3).[1]

-

Position 4 (Chlorine): A sterically demanding, electron-withdrawing group.[1] It is generally stable to standard nucleophilic attacks but reactive under specialized catalytic conditions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

Position 7 (Amine): A primary aniline-like amine. It is the primary vector for library expansion.[1]

Technical Note: Do not confuse this compound with NBD-Cl (4-Chloro-7-nitrobenzofurazan) . NBD-Cl is a benzoxadiazole used as a fluorescent tag.[2] The target discussed here is a pure benzofuran pharmacophore.[1]

Physicochemical Properties

| Property | Data |

| CAS Number | 1260869-40-6 |

| Molecular Formula | C₈H₆ClNO |

| Molecular Weight | 167.59 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Conjugate Acid) | ~3.5 - 4.0 (Estimated; less basic than aniline due to oxygen withdrawal) |

Part 2: Synthesis of the Core Scaffold[1]

While often sourced commercially, in-house preparation is required for scale-up or analog generation. The most robust route involves the construction of the benzofuran ring followed by nitro reduction.[1]

Retrosynthetic Analysis

The 4-chloro-7-amino core is best accessed via the 7-nitro precursor , which is synthesized through cyclization of a substituted salicylaldehyde or phenoxide derivative.

Figure 1: Retrosynthetic logic for accessing the 4-chloro-7-aminobenzofuran core.

Validated Synthetic Protocol (Nitro Reduction)

Context: This protocol assumes access to the 4-chloro-7-nitrobenzofuran intermediate.[3] If starting from the amine salt, a free-basing step is required.[1]

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol (EtOH), Water.[1]

-

Setup: In a 250 mL round-bottom flask, dissolve 4-chloro-7-nitrobenzofuran (1.0 eq, 10 mmol) in a mixture of EtOH (50 mL) and water (15 mL).

-

Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq, 325 mesh).

-

Reaction: Heat the suspension to reflux (80°C) with vigorous stirring. Monitor by TLC (usually 1-3 hours). The yellow nitro compound will fade to a colorless/pale fluorescent amine spot.[1]

-

Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot EtOH.[1]

-

Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in EtOAc and wash with saturated NaHCO₃.[1] Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). The amine is susceptible to oxidation; store under argon in the dark.[1]

Part 3: Divergent Reactivity & Applications

The power of this scaffold lies in its ability to undergo orthogonal functionalization.[1]

Reactivity Map[1]

Figure 2: Orthogonal reactivity handles of the scaffold.

Protocol: Selective N-Acylation (Kinase Hinge Binder Synthesis)

The 7-amine is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the benzofuran oxygen. Stronger activation or catalysis is often required.

Reaction: 4-Chloro-1-benzofuran-7-amine + Carboxylic Acid

-

Activation: Dissolve the carboxylic acid (1.1 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq).[1] Stir for 15 min at RT.

-

Coupling: Add the 4-chloro-1-benzofuran-7-amine (1.0 eq).

-

Optimization: If conversion is slow (due to steric bulk at C-4 or electronic deactivation), heat to 50°C.

-

Why this works: HATU generates a highly reactive active ester (OAt) that overcomes the lower nucleophilicity of the 7-amino group.[1]

Protocol: C-4 Suzuki-Miyaura Coupling

The C-4 chloride is a "deactivated" handle. Standard Pd(PPh₃)₄ conditions often fail. Use electron-rich, bulky phosphine ligands.[1]

System: Pd(OAc)₂ / XPhos or BrettPhos / K₃PO₄ in Dioxane/Water.[1]

-

Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%).[1]

-

Base: K₃PO₄ (3.0 eq).[1]

-

Conditions: 100°C, sealed tube, 12-18 h.

-

Mechanism: XPhos facilitates the oxidative addition into the sterically hindered and electron-rich (due to O-1) C-Cl bond.

Part 4: Case Study – Design of Dual-Action Inhibitors

In medicinal chemistry, this scaffold is often used to mimic the adenine ring of ATP in kinase inhibitors.[1]

-

Binding Mode: The benzofuran oxygen (H-bond acceptor) and the 7-NH (H-bond donor) can form a bidentate interaction with the kinase hinge region.

-

Vector: The C-4 position points towards the solvent-exposed region or the gatekeeper residue, allowing for solubilizing groups to be attached via cross-coupling.

Example Workflow:

-

Step 1: Acylate the 7-amine with a heteroaryl acid to establish the hinge-binding motif.

-

Step 2: Perform a Suzuki coupling at C-4 to introduce a solubilizing piperazine tail.

References

-

Benzofuran Scaffold in Medicinal Chemistry

-

Synthesis of 7-Aminobenzofurans (General Methodologies)

-

Fluorescent NBD-Cl vs. Benzofuran (Differentiation)

-

Compound Data & Vendors (Verification)

-

Cross-Coupling on Chlorobenzofurans

Sources

- 1. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. scienceopen.com [scienceopen.com]

- 6. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1260869-40-6|4-Chloro-1-benzofuran-7-amine|BLD Pharm [bldpharm.com]

- 8. 115464-83-0|Benzofuran-7-amine hydrochloride|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4-Chloro-1-benzofuran-7-amine

This guide offers a detailed exploration of the electrophilic substitution reactions involving the 4-Chloro-1-benzofuran-7-amine scaffold. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying principles of regioselectivity and provides robust experimental protocols. By integrating mechanistic understanding with practical application, this guide aims to serve as an essential resource for the synthesis and functionalization of this important heterocyclic system.

Chapter 1: The Electronic Architecture of 4-Chloro-1-benzofuran-7-amine

The benzofuran ring system is an electron-rich heterocycle, generally reactive towards electrophiles.[1] The regiochemical outcome of electrophilic substitution is dictated by the electronic interplay of the fused furan and benzene rings, and more critically, by the directing effects of the substituents they bear.

In the case of 4-Chloro-1-benzofuran-7-amine, we have three key directing influences:

-

The Furan Oxygen: The lone pair of electrons on the furan oxygen atom participates in the aromatic system, activating the heterocyclic ring. Electrophilic attack on the unsubstituted benzofuran typically occurs at the C2 position, which leads to a more stable cationic intermediate where the positive charge is stabilized by the benzene ring.[2][3] Attack at C3 would place the positive charge adjacent to the electronegative oxygen, which is less favorable.[2][3]

-

The 7-Amino Group (-NH₂): The amino group is a powerful activating group. Through resonance, its lone pair of electrons significantly increases the electron density of the benzene ring, particularly at the ortho and para positions. In this molecule, the position ortho to the amine is C6, and the para position is C4 (which is already substituted). Therefore, the 7-amino group strongly directs electrophiles to the C6 position.

-

The 4-Chloro Group (-Cl): The chlorine atom exhibits a dual electronic effect. Inductively, it is electron-withdrawing, which deactivates the ring. However, through resonance, its lone pairs can donate electron density, directing incoming electrophiles to the ortho and para positions (C3, C5).[4][5] While halogens are deactivating overall, they are known to be ortho-, para-directors.[4][5]

Synergistic and Competitive Effects:

The regioselectivity of electrophilic substitution on 4-Chloro-1-benzofuran-7-amine is determined by the net effect of these three groups. The 7-amino group is one of the strongest activating and directing groups in electrophilic aromatic substitution.[6] Its influence will overwhelmingly dominate the other effects. The primary site of electrophilic attack is therefore predicted to be the C6 position , which is ortho to the powerful amino director. The deactivating inductive effect of the 4-chloro group will slightly reduce the overall reaction rate compared to a non-halogenated aminobenzofuran, but it will not override the directing power of the amine.

Chapter 2: Key Electrophilic Substitution Protocols

This chapter provides detailed, self-validating protocols for common electrophilic substitution reactions on 4-Chloro-1-benzofuran-7-amine. The primary predicted product in each case is the 6-substituted derivative.

Nitration

Nitration introduces a nitro (-NO₂) group, a versatile functional handle for further transformations. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid.

Causality Behind Experimental Choices:

-

Sulfuric Acid: Acts as a catalyst to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺).

-

Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature (0-5 °C) is critical to prevent over-reaction and the formation of undesired byproducts. The highly activated nature of the substrate makes it particularly sensitive.

Experimental Protocol: Synthesis of 4-Chloro-6-nitro-1-benzofuran-7-amine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-Chloro-1-benzofuran-7-amine (1.0 eq). Cool the flask in an ice-salt bath.

-

Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~5-10 vol) to the starting material with stirring, ensuring the internal temperature does not exceed 10 °C. Stir until all material is dissolved.

-

Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~2 vol) at 0 °C.

-

Reaction: Add the nitrating mixture dropwise to the solution of the substrate from the dropping funnel. Maintain the internal temperature between 0 and 5 °C throughout the addition.

-

Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Purification: Dry the crude product. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-Chloro-6-nitro-1-benzofuran-7-amine.

Halogenation (Bromination)

Halogenation introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring. Due to the high activation provided by the amino group, the reaction can often proceed without a Lewis acid catalyst.[6]

Causality Behind Experimental Choices:

-

Acetic Acid: Serves as a polar protic solvent that can facilitate the polarization of Br₂ and stabilize the intermediates.

-

N-Bromosuccinimide (NBS): Can be used as a milder and more selective source of electrophilic bromine compared to liquid Br₂, reducing the risk of over-halogenation.

Experimental Protocol: Synthesis of 6-Bromo-4-chloro-1-benzofuran-7-amine

-

Reaction Setup: Dissolve 4-Chloro-1-benzofuran-7-amine (1.0 eq) in glacial acetic acid (~10 vol) in a round-bottom flask with a magnetic stirrer.

-

Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS, 1.05 eq) in acetic acid or portion-wise as a solid at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of cold water.

-

Neutralization & Isolation: Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The product will precipitate. Collect the solid by vacuum filtration and wash with water.

-

Purification: Dry the crude solid and purify by recrystallization from a suitable solvent like ethanol.

Friedel-Crafts Acylation: The Challenge of the Amino Group

Direct Friedel-Crafts acylation of 4-Chloro-1-benzofuran-7-amine is generally not feasible. The basic amino group will react with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring towards electrophilic attack.[6] This is a critical field-proven insight.

The Self-Validating Solution: A Protection-Acylation-Deprotection Strategy

To overcome this, the amino group must be temporarily protected to reduce its basicity. Acetylation to form an acetamide is a common and effective strategy.

Experimental Protocol: Synthesis of (7-Amino-4-chloro-1-benzofuran-6-yl)(phenyl)methanone

Part A: Protection of the Amino Group

-

Dissolve 4-Chloro-1-benzofuran-7-amine (1.0 eq) in pyridine.

-

Cool the solution in an ice bath and slowly add acetic anhydride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates completion.

-

Pour the mixture into cold water and collect the precipitated N-(4-Chloro-1-benzofuran-7-yl)acetamide by filtration. Wash and dry the solid.

Part B: Friedel-Crafts Acylation

-

Suspend the protected acetamide (1.0 eq) and benzoyl chloride (1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Cool the mixture to 0 °C and add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise, keeping the temperature below 10 °C.

-

Allow the reaction to stir at room temperature or with gentle heating until completion as monitored by TLC.

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acylated product.

Part C: Deprotection

-

Reflux the crude product from Part B in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the final product.

-

Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.

Chapter 3: Data Summary

The following table summarizes the expected outcomes for the electrophilic substitution reactions discussed.

| Reaction | Electrophile | Reagents | Predicted Major Product |

| Nitration | Nitronium ion (NO₂⁺) | HNO₃ / H₂SO₄ | 4-Chloro-6-nitro-1-benzofuran-7-amine |

| Bromination | Bromonium ion (Br⁺) | NBS / Acetic Acid | 6-Bromo-4-chloro-1-benzofuran-7-amine |

| Acylation | Acylium ion (R-C=O⁺) | RCOCl / AlCl₃ (post-protection) | (7-Amino-4-chloro-1-benzofuran-6-yl)ketone |

References

-

Chemistry Stack Exchange. Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Available at: [Link][3]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link][7]

-

YouTube. Electrophilic Aromatic Substitutions of Substituted Benzenes. Available at: [Link][6]

-

Chemistry LibreTexts. Directing Effects of Substituents in Conjugation with the Benzene Ring. Available at: [Link][4]

-

ResearchGate. Reactivity of Benzofuran Derivatives. Available at: [Link][1]

-

Chemistry LibreTexts. Substituent Effects in Electrophilic Substitutions. Available at: [Link][5]

Sources

The Crucial Role of the Benzofuran Moiety: A Technical Guide to the Synthesis of Prucalopride via a Key Carboxylic Acid Intermediate

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

Prucalopride, a selective high-affinity 5-HT4 receptor agonist, is a significant therapeutic agent for chronic constipation.[1][2] Its efficacy is intrinsically linked to its unique dihydrobenzofuran-carboxamide structure.[1] This in-depth technical guide provides a comprehensive exploration of the synthesis of Prucalopride, with a primary focus on the synthesis of the pivotal intermediate, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. While the topic specifies 4-Chloro-1-benzofuran-7-amine, extensive review of synthetic routes reveals that the carboxylic acid derivative is the direct and more prevalently utilized precursor in the amidation reaction leading to Prucalopride.[3][4] This guide will elucidate the synthetic pathway to this key carboxylic acid, detail its subsequent conversion to Prucalopride, and provide expert insights into the rationale behind the chosen methodologies, ensuring scientific integrity and practical applicability.

The Benzofuran Core: A Scaffold for Pharmacological Activity

The benzofuran ring system is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[5] In Prucalopride, the dihydrobenzofuran moiety is crucial for its high affinity and selectivity for the 5-HT4 receptor.[1] The substituents on this core, namely the amino and chloro groups at positions 4 and 5 respectively, and the carboxamide linkage at position 7, are critical for its pharmacological profile.

Synthesis of the Key Intermediate: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

The most industrially viable and commonly reported synthesis of Prucalopride hinges on the preparation of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[6] This multi-step synthesis is a testament to strategic organic chemistry, balancing yield, purity, and scalability.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target carboxylic acid intermediate reveals a pathway beginning from a substituted benzoate precursor.

Caption: Retrosynthetic analysis of Prucalopride.

Step-by-Step Synthesis of the Carboxylic Acid Intermediate

The synthesis commences with methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate and proceeds through cyclization, chlorination, and hydrolysis.

Step 1: Intramolecular Cyclization to form Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate

This initial step involves the formation of the dihydrobenzofuran ring. A Mitsunobu-type reaction is a common and efficient method for this transformation.

-

Experimental Protocol:

-

Dissolve methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in a suitable organic solvent such as tetrahydrofuran (THF).[7]

-

Add triphenylphosphine and diethyl azodicarboxylate (DEAD) or a safer alternative like diisopropyl azodicarboxylate (DIAD) portion-wise at a controlled temperature (typically ambient).[7]

-

The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, often by crystallization, to yield methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.[7]

-

-

Expert Insight: The choice of triphenylphosphine and an azodicarboxylate is characteristic of a Mitsunobu reaction, which is ideal for the dehydration and cyclization of the diol precursor. The reaction proceeds through a phosphonium salt intermediate, facilitating the intramolecular nucleophilic attack of the phenolic hydroxyl group on the activated primary alcohol.

Step 2: Chlorination to yield Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

The next crucial step is the regioselective chlorination of the benzofuran ring.

-

Experimental Protocol:

-

The crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate is dissolved in an appropriate solvent like dichloromethane.[7]

-

N-chlorosuccinimide (NCS) is added portion-wise to the solution.[7]

-

The reaction mixture is stirred at room temperature for a period of 2-5 hours.[7]

-

The reaction is quenched with water, and the solid product is collected by filtration to give the crude chlorinated intermediate.[7]

-

-

Expert Insight: N-chlorosuccinimide is a mild and effective electrophilic chlorinating agent. The acetamido group at the 4-position is an ortho-, para-director, and the electron-donating nature of the ring system directs the chlorination to the 5-position.

Step 3: Hydrolysis to 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

The final step in the formation of the key intermediate is the hydrolysis of both the ester and the amide protecting group.

-

Experimental Protocol:

-

The crude methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is heated under reflux in an aqueous solution of a strong base, such as sodium hydroxide.[6]

-

The reaction progress is monitored until completion.

-

The reaction mixture is then cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.[8]

-